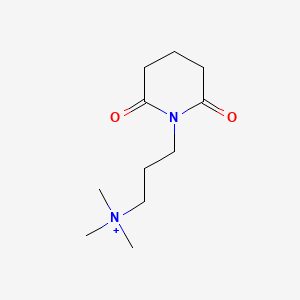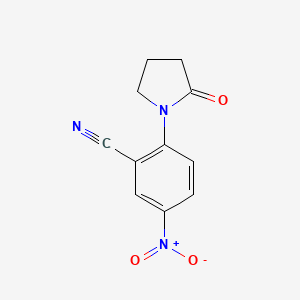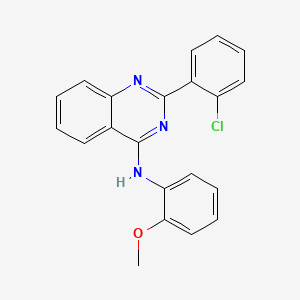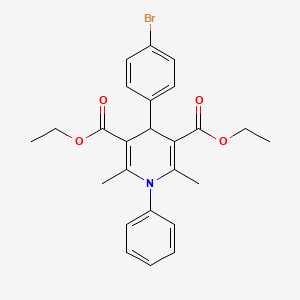
3-(2,6-dioxopiperidin-1-yl)-N,N,N-trimethylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYL]TRIMETHYLAZANIUM: is a quaternary ammonium compound with a unique structure that includes a piperidinyl group and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYL]TRIMETHYLAZANIUM typically involves the reaction of a piperidinyl derivative with a trimethylamine source. The reaction conditions often include:
Solvent: Common solvents used include water or organic solvents like methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions where the trimethylazanium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYL]TRIMETHYLAZANIUM is used as a reagent in various organic synthesis reactions, particularly in the formation of quaternary ammonium salts.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Industry: Industrially, it is used in the production of surfactants, disinfectants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYL]TRIMETHYLAZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, it may interact with specific receptors or enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Indole-Based Compounds: Used in medicinal chemistry for their biological activity.
Uniqueness: What sets [3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYL]TRIMETHYLAZANIUM apart is its unique combination of a piperidinyl group and a quaternary ammonium moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H21N2O2+ |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C11H21N2O2/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15/h4-9H2,1-3H3/q+1 |
InChI Key |
XLPBGKXXHFEANS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)

![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11647769.png)
![4-chloro-N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11647770.png)
![ethyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11647773.png)
![5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)
![ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647780.png)
![3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol](/img/structure/B11647784.png)
![methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11647798.png)



![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)

